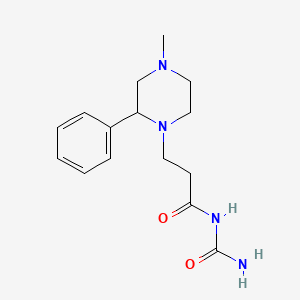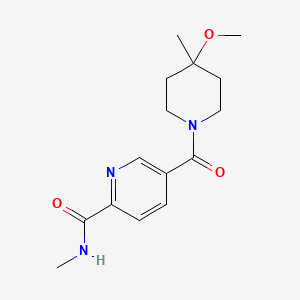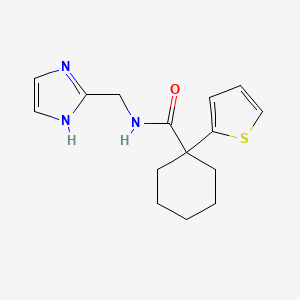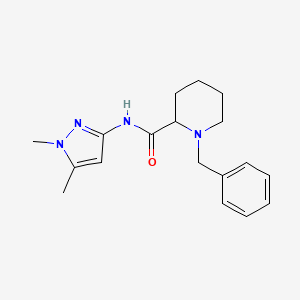![molecular formula C18H21F3N2O3 B6964116 5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one](/img/structure/B6964116.png)
5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural elements, holds promise for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one involves multiple steps, typically starting with the construction of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine: Potential therapeutic applications include treatments for viral infections, cancer, and bacterial infections.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The exact pathways and targets depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Azepinoindole: Another indole derivative with a similar azepane ring structure. The uniqueness of 5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-3,3-dimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2)12-10-11(4-5-13(12)22-15(16)25)14(24)23-8-3-6-17(26,7-9-23)18(19,20)21/h4-5,10,26H,3,6-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPWVMQZMLPOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)N3CCCC(CC3)(C(F)(F)F)O)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-3-hydroxy-1-oxopropan-2-yl]urea](/img/structure/B6964055.png)
![N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6964063.png)
![[1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964068.png)
![[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964069.png)
![4-[4-(2,5-difluorophenyl)piperazine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B6964077.png)
![1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6964085.png)
![[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964089.png)

![N-[(4-tert-butylphenyl)methyl]-4-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B6964104.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6964108.png)

![N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide](/img/structure/B6964130.png)
